2-Fluoro-1-(fluoromethyl)naphthalene
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Overview
Description
2-Fluoro-1-(fluoromethyl)naphthalene is an organic compound with the molecular formula C11H8F2 It is a derivative of naphthalene, where two fluorine atoms are substituted at the 2-position and the fluoromethyl group
Preparation Methods
The synthesis of 2-Fluoro-1-(fluoromethyl)naphthalene can be achieved through several methods. One common approach involves the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point . Another method involves the diazotization of naphthylamine followed by substitution with fluoroboric acid and thermal decomposition to yield the desired product .
Chemical Reactions Analysis
2-Fluoro-1-(fluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation at the benzylic position, leading to the formation of corresponding alcohols or ketones.
Free Radical Reactions: It can also participate in free radical bromination reactions at the benzylic position.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-1-(fluoromethyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Fluoro-1-(fluoromethyl)naphthalene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The fluorine atoms influence the electron density of the aromatic ring, making it more reactive towards electrophiles . This reactivity can be harnessed in various chemical transformations and applications.
Comparison with Similar Compounds
2-Fluoro-1-(fluoromethyl)naphthalene can be compared with other fluorinated naphthalene derivatives, such as 1-fluoronaphthalene and 2-fluoronaphthalene . These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique substitution pattern in this compound imparts distinct chemical properties, making it valuable for specific applications.
Similar Compounds
- 1-Fluoronaphthalene
- 2-Fluoronaphthalene
- 1,2-Difluoronaphthalene
Properties
CAS No. |
91624-86-1 |
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Molecular Formula |
C11H8F2 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-fluoro-1-(fluoromethyl)naphthalene |
InChI |
InChI=1S/C11H8F2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2 |
InChI Key |
VWUWUZNPTNHBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CF)F |
Origin of Product |
United States |
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